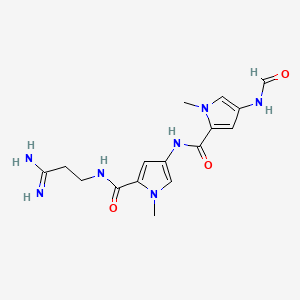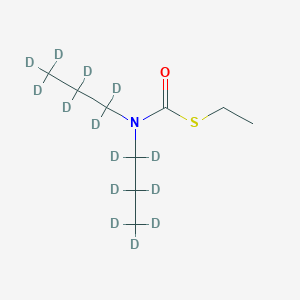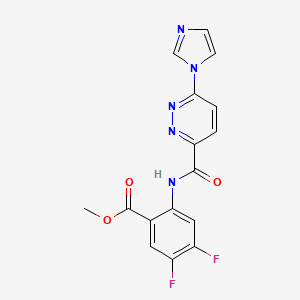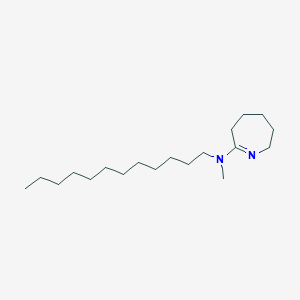
Ceftriaxone sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-Ceftriaxone is a third-generation cephalosporin antibiotic widely used in the treatment of bacterial infections. It is known for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. The compound is particularly effective in treating severe infections such as meningitis, sepsis, and pneumonia.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ceftriaxone involves multiple steps, starting from the basic cephalosporin nucleus. The process includes the acylation of the 7-amino group of the cephalosporin core with a suitable acylating agent. This is followed by the introduction of the (E)-methoxyimino group at the 3-position. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.
Industrial Production Methods: Industrial production of (E)-Ceftriaxone is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and efficacy of the final product. The production process also includes purification steps such as crystallization and filtration to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-Ceftriaxone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The methoxyimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of (E)-Ceftriaxone with modified functional groups, which can have different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
(E)-Ceftriaxone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of cephalosporin antibiotics and their chemical properties.
Biology: The compound is used in microbiological studies to understand bacterial resistance mechanisms.
Medicine: (E)-Ceftriaxone is extensively used in clinical research for developing new antibiotic therapies.
Industry: It is used in the pharmaceutical industry for the production of injectable antibiotics.
Wirkmechanismus
(E)-Ceftriaxone exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria. The compound is particularly effective against bacteria that produce beta-lactamase enzymes, which degrade other beta-lactam antibiotics.
Vergleich Mit ähnlichen Verbindungen
Cefotaxime: Another third-generation cephalosporin with similar antibacterial activity.
Ceftriaxone: A closely related compound with a similar mechanism of action but different pharmacokinetic properties.
Ceftazidime: Known for its activity against Pseudomonas aeruginosa.
Uniqueness: (E)-Ceftriaxone is unique due to its long half-life, which allows for once-daily dosing. It also has a high degree of stability against beta-lactamase enzymes, making it effective against resistant bacterial strains.
Eigenschaften
Molekularformel |
C18H18N8O7S3 |
|---|---|
Molekulargewicht |
554.6 g/mol |
IUPAC-Name |
7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H18N8O7S3/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32)/b24-8+ |
InChI-Schlüssel |
VAAUVRVFOQPIGI-KTZMUZOWSA-N |
Isomerische SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O |
Kanonische SMILES |
CN1C(=NC(=O)C(=O)N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylheptane-2,3-diol](/img/structure/B15125846.png)



![2-[(2-Amino-3-hydroxypropanoyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B15125861.png)
![N-[4-[2-(tert-butylcarbamoyl)phenyl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide](/img/structure/B15125873.png)


![{4-[4,5-Bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl}acetic acid](/img/structure/B15125896.png)
![[1-[(1S,4S)-2-bicyclo[2.2.1]hept-5-enyl]-1-phenyl-3-piperidin-1-ylpropyl] 2-hydroxypropanoate](/img/structure/B15125911.png)
![3,4,5-trihydroxy-6-[2-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]oxane-2-carboxylic acid](/img/structure/B15125913.png)

